molecular formula C16H13N3O2S B2576899 N'-(cyclopropylcarbonyl)thieno[2,3-b]quinoline-2-carbohydrazide CAS No. 866131-37-5

N'-(cyclopropylcarbonyl)thieno[2,3-b]quinoline-2-carbohydrazide

Cat. No. B2576899
M. Wt: 311.36
InChI Key: XNNZOOLCYBWFTC-UHFFFAOYSA-N
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Description

N-(cyclopropylcarbonyl)thieno[2,3-b]quinoline-2-carbohydrazide (CTQ) is a compound that has gained significant attention in the field of medicinal chemistry due to its potential as a drug candidate. CTQ belongs to the class of quinoline derivatives and has been found to possess a variety of pharmacological properties, including antimicrobial, anticancer, and antiviral activities. In

Scientific Research Applications

Biological Activities of Quinoline and Quinazoline Alkaloids

Quinoline and quinazoline alkaloids are recognized for their antitumor, antimalarial, antibacterial, antifungal, antiparasitic, and insecticidal properties, among others. These compounds have been isolated from natural sources and their modified analogs have shown significant bioactivities, which has spurred ongoing interest in their development for drug discovery. Such a broad spectrum of biological activities suggests that derivatives like N'-(cyclopropylcarbonyl)thieno[2,3-b]quinoline-2-carbohydrazide could also have diverse and potent bioactive properties worth exploring in scientific research (Shang et al., 2018).

Quinoxaline Derivatives and Applications

Quinoxaline derivatives, closely related to quinolines, exhibit a wide range of biomedical applications, including antimicrobial activities and the treatment of chronic and metabolic diseases. Modifying the structure of quinoxaline can yield a variety of biomedical applications, indicating the potential for structural analogs like N'-(cyclopropylcarbonyl)thieno[2,3-b]quinoline-2-carbohydrazide to serve similar or novel therapeutic purposes (Pereira et al., 2015).

Quinoline as Corrosion Inhibitors

Interestingly, quinoline derivatives have also been utilized outside the realm of medicinal chemistry, demonstrating effectiveness as anticorrosive materials. This application showcases the versatility of quinoline structures in various fields, potentially extending to derivatives like N'-(cyclopropylcarbonyl)thieno[2,3-b]quinoline-2-carbohydrazide in research focused on material science and engineering (Verma et al., 2020).

properties

IUPAC Name

N'-(cyclopropanecarbonyl)thieno[2,3-b]quinoline-2-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O2S/c20-14(9-5-6-9)18-19-15(21)13-8-11-7-10-3-1-2-4-12(10)17-16(11)22-13/h1-4,7-9H,5-6H2,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNNZOOLCYBWFTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NNC(=O)C2=CC3=CC4=CC=CC=C4N=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-(cyclopropylcarbonyl)thieno[2,3-b]quinoline-2-carbohydrazide

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